Indinavir-d6

Overview

Description

Indinavir-d6 is a synthetic form of the HIV protease inhibitor, indinavir. It is a drug used to treat HIV and AIDS. It is a potent inhibitor of the HIV-1 and HIV-2 proteases, and has been used in combination with other antiretroviral drugs to treat HIV infection. Indinavir-d6 is a non-covalent inhibitor of the HIV-1 and HIV-2 proteases, and has been used in combination with other antiretroviral drugs to treat HIV infection.

Scientific Research Applications

Protease Inhibition for Anticancer Activity

Indinavir has been found to be a potent inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis . It can interact with Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases, showing significantly higher interaction with these proteases compared to their native ligand . This makes Indinavir a potential candidate for anticancer drug development .

2. Development of Microsphere for Drug Delivery Indinavir sulfate-loaded microspheres have been developed using the oil-in-oil emulsion solvent evaporation technique . These microspheres exhibited 72%-93% of entrapment and prolonged drug release, up to 9 hours . This technology could be utilized to deliver an anticancer drug in a more targeted way .

HIV-AIDS Treatment

Indinavir is one of the antiviral drugs used to manage HIV-AIDS . However, the bioavailability, lower permeability, and poor half-life of the drug have limitations . Nanotechnology-based antiretroviral drug delivery holds promise to overcome these limitations .

Nanotechnology-Based Drug Delivery

Nanocarriers like Liposomes, dendrimers, Nanoparticles, Polymeric Micelles, Nanovesicles, Nanoemulsion provide the way to deliver the drug to the targeting tissue . This nanotechnology-based delivery system can increase the efficiency of the drug with less adverse effects .

Lymph Node Targeting

In macaque-based studies, nanocomplexes incorporating indinavir with phosphatidylcholine and cholesterol lipids achieve about 22 times higher concentration of indinavir in lymph nodes compared to plasma . This indicates the potential of Indinavir for targeted drug delivery to lymph nodes .

Mechanism of Action

Target of Action

Indinavir-d6, a deuterium-labeled form of Indinavir , primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the Human Immunodeficiency Virus Type 1 (HIV-1) . This protease is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 . Additionally, Indinavir has been found to interact with various proteases associated with tumor growth initiation, progression, and metastasis, including Matrix Metalloproteases, Aspartate Proteases, and Cysteine Proteases .

Mode of Action

Indinavir-d6 inhibits the HIV-1 protease, preventing the cleavage of the gag-pol polyprotein . This inhibition results in the formation of immature, non-infectious viral particles . Indinavir-d6 binds to the protease’s active site, thereby inhibiting the enzyme’s activity .

Biochemical Pathways

The primary biochemical pathway affected by Indinavir-d6 is the HIV-1 life cycle. By inhibiting the HIV-1 protease, Indinavir-d6 prevents the maturation of the virus, rendering it non-infectious . The unbinding pathways of Indinavir from HIV and HTLV-1 proteases have been studied to understand the mechanism of unbinding and discover the reasons for the lack of inhibitory activity of Indinavir against the HTLV-1 protease .

Pharmacokinetics

Indinavir-d6, like Indinavir, is expected to have good oral bioavailability . The pharmacokinetics of Indinavir have been characterized in single-dose studies, which found that Indinavir is rapidly absorbed in the fasting state, with the time to the maximum concentration in plasma occurring at approximately 0.8 hours . Indinavir’s pharmacokinetics are nonlinear, attributed to the dose-dependent oxidative metabolism of first-pass metabolism as well as to metabolism in the systemic circulation .

Result of Action

The primary molecular effect of Indinavir-d6 is the inhibition of the HIV-1 protease, leading to the formation of non-infectious, immature viral particles . On a cellular level, this results in a reduction in the number of infectious HIV-1 particles produced, slowing the progression of the infection . Indinavir could also act as a potential inhibitor of different proteases associated with tumor growth initiation, progression, and metastasis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of antiviral drugs like Indinavir-d6 . For instance, temperature and humidity can affect viral propagation across infected surfaces . Furthermore, the presence of food can impact the absorption of Indinavir, with a high-fat, high-calorie diet resulting in a reduction in the drug’s bioavailability .

properties

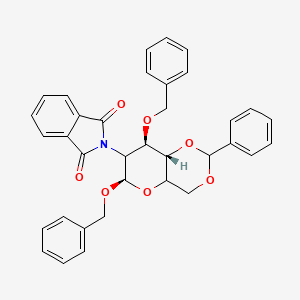

IUPAC Name |

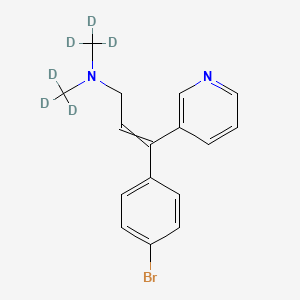

(2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butyl-4-[dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N5O4/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45)/t28-,29+,31+,32-,33+/m1/s1/i9D,12D,15D,21D,22D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBVCZFGXHXORBI-JYVVPHGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])N2CCN([C@@H](C2)C(=O)NC(C)(C)C)C[C@H](C[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H]4[C@@H](CC5=CC=CC=C45)O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675974 | |

| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

619.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indinavir-d6 | |

CAS RN |

185897-02-3 | |

| Record name | (2S)-1-[(2S,4R)-4-Benzyl-2-hydroxy-5-{[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino}-5-oxopentyl]-N-tert-butyl-4-{[(~2~H_4_)pyridin-3-yl](~2~H_2_)methyl}piperazine-2-carboxamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Why is Indinavir-d6 used in pharmacokinetic studies instead of directly measuring Indinavir?

A1: Indinavir-d6, a stable isotope-labeled form of Indinavir, is co-administered with Indinavir to enable simultaneous measurement of both compounds in biological samples like plasma. This approach, known as the stable isotope administration technique, allows researchers to differentiate between the administered drug and any pre-existing drug or metabolites in the body [, ]. This differentiation is crucial for accurately determining Indinavir's pharmacokinetic parameters, such as bioavailability and absorption rate, which can be influenced by factors like first-pass metabolism and drug-drug interactions.

Q2: How does the use of Indinavir-d6 help elucidate the nonlinear pharmacokinetics of Indinavir?

A2: Research shows that Indinavir exhibits nonlinear pharmacokinetics, meaning its concentration in the body doesn't increase proportionally with dose []. By using Indinavir-d6 as an intravenous tracer alongside oral Indinavir, researchers can disentangle the contributions of absorption and systemic elimination to the observed nonlinearity. The study cited demonstrated that the bioavailability of Indinavir remained high (60-65%) even at higher doses, implying that saturation of first-pass metabolism wasn't the primary cause of the nonlinearity []. This finding suggests that nonlinear processes occurring in the systemic circulation, such as saturable protein binding or elimination pathways, are likely responsible for Indinavir's unique pharmacokinetic profile.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2,2,2-trideuterioacetyl)amino]phenoxy]oxane-2-carboxylate](/img/structure/B1140528.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)